molecular formula C11H13NO4 B1446902 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate CAS No. 917222-23-2

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate

Cat. No.: B1446902
CAS No.: 917222-23-2
M. Wt: 223.22 g/mol
InChI Key: KENPLOYECFEPSG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl hept-6-ynoate plays a significant role in biochemical reactions due to its amine-reactive nature. It is used to derivatize peptides, antibodies, and amine-coated surfaces . The alkyne group in this compound reacts with azide-bearing compounds or biomolecules through copper-catalyzed Click Chemistry reactions . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and labeling studies. The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of complex biochemical pathways and interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to derivatize peptides and antibodies allows for the study of cell signaling pathways, gene expression, and cellular metabolism . By labeling specific biomolecules, researchers can track their localization, interactions, and functions within the cell. This compound has been used to study the effects of specific modifications on protein function and to investigate the dynamics of cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with amine groups on peptides, antibodies, and other biomolecules . The alkyne group in the compound reacts with azide-bearing compounds through copper-catalyzed Click Chemistry reactions . This reaction forms a stable triazole linkage, allowing for the efficient and specific labeling of biomolecules . This mechanism is widely used in bioconjugation and labeling studies to investigate protein-protein interactions, enzyme activity, and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under storage conditions of -20°C and can be shipped at ambient temperature . Over time, the stability and reactivity of the compound may be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound maintains its reactivity and labeling efficiency, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is effective at low concentrations for labeling and derivatizing biomolecules . At higher doses, there may be potential toxic or adverse effects . It is important to optimize the dosage to achieve the desired labeling efficiency while minimizing any potential negative effects on the animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors . The compound’s amine-reactive properties allow it to form stable linkages with biomolecules, facilitating the study of metabolic flux and metabolite levels . By labeling specific biomolecules, researchers can investigate the dynamics of metabolic pathways and the effects of specific modifications on enzyme activity and metabolite production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s ability to derivatize peptides and antibodies allows for the study of its localization and accumulation within specific cellular compartments . This information is valuable for understanding the dynamics of biomolecule transport and distribution within cells and tissues .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications . The compound’s ability to label biomolecules allows researchers to track its localization within different cellular compartments and organelles . This information is crucial for understanding the spatial dynamics of biochemical processes and the effects of specific modifications on biomolecule function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with hept-6-ynoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its alkyne group, which allows it to participate in Click Chemistry reactions. This feature distinguishes it from other similar compounds and makes it particularly useful for bioconjugation and molecular labeling applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENPLOYECFEPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-heptynoic acid (5) (≧97%, TCI, Portland, Oreg.) (1 g, 7.9 mmol, 1 equiv.) was dissolved in 100 ml of anhydrous methylene chloride. N-hydroxysuccinimide (NHS) (98+%, Acros, New Jersey) (2.3 g, 19.8 mmol, 2.5 equiv.) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (98+%, Alfa Aesar) (2.3 g, 11.9 mmol, 1.5 equiv.) was added to the above solution. The resulting reaction mixture was stirred at room temperature overnight (18 hours) before 500 ml of a saturated sodium bicarbonate aqueous solution was added to it. The aqueous phase was extracted with 500 ml of ether. The ether extract was combined with the methylene chloride phase, washed with 500 ml of water and 500 ml of brine, and then dried with anhydrous magnesium sulfate. After magnesium sulfate was filtered away and the solvent was removed by rotary evaporation, an off-white solid (1.3 g, 72% yield) was obtained after being further dried overnight under vacuum. This solid was then used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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